molecular formula C6H5N2NaO3 B12403260 Acipimox (sodium)

Acipimox (sodium)

Cat. No.: B12403260
M. Wt: 176.11 g/mol
InChI Key: APTVATQAOBWAAS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Acipimox involves the following steps :

    Starting Material: 5-methylpyrazine-2-carboxylic acid.

    Formation of Salt: The starting material is dissolved in purified water, and concentrated hydrochloric acid is added to form a salt.

    Oxidation: An oxidant is added to the solution.

    Cooling and Crystallization: The solution is cooled and crystallized to obtain Acipimox.

This method is advantageous due to its simple reaction conditions, higher selectivity in forming the nitrogen oxide, avoidance of metal catalysts, and suitability for industrial production .

Chemical Reactions Analysis

Types of Reactions

Acipimox undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is Acipimox itself, with potential by-products depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acipimox has a wide range of scientific research applications :

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: Another niacin derivative used as a hypolipidemic agent.

    Fibrates: A class of hypolipidemic agents that includes gemfibrozil and fenofibrate.

    Statins: A class of drugs used to lower cholesterol levels, including atorvastatin and simvastatin.

Uniqueness

Acipimox is unique in its ability to reduce triglyceride levels with potentially fewer adverse effects compared to nicotinic acid . Unlike statins and fibrates, Acipimox specifically targets the niacin receptor 1, providing a distinct mechanism of action .

Properties

Molecular Formula

C6H5N2NaO3

Molecular Weight

176.11 g/mol

IUPAC Name

sodium;5-methyl-4-oxidopyrazin-4-ium-2-carboxylate

InChI

InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1

InChI Key

APTVATQAOBWAAS-UHFFFAOYSA-M

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+]

Origin of Product

United States

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